2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Beschreibung

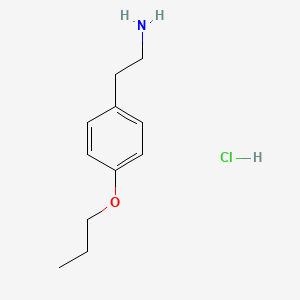

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a hydrochloride salt of an amine, featuring a propoxy group attached to a phenyl ring, which is further connected to an ethanamine chain

Eigenschaften

IUPAC Name |

2-(4-propoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXNLLDQTJVGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204925 | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56370-31-1 | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56370-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056370311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of 4-Hydroxyphenyl Ethanamine Derivative

- Starting Material: 4-hydroxyphenyl ethanamine or its protected derivatives.

- Alkylating Agent: 1-bromopropane or 1-chloropropane is commonly used to introduce the propoxy group.

- Base: A strong base such as potassium carbonate or sodium hydride is employed to deprotonate the phenol group, facilitating nucleophilic substitution.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or ethers such as methyl tert-butyl ether (MTBE) are preferred for their ability to dissolve both reactants and promote reaction efficiency.

- Reaction Conditions: The reaction is typically carried out under reflux or elevated temperatures to ensure complete conversion.

- Reaction Equation:

$$

\text{4-Hydroxyphenyl ethanamine} + \text{1-bromopropane} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{2-(4-Propoxyphenyl)-1-ethanamine}

$$

This reaction proceeds via an SN2 mechanism where the phenolate ion attacks the alkyl halide.

Formation of Hydrochloride Salt

- Procedure: The free base of 2-(4-propoxyphenyl)-1-ethanamine is dissolved in an appropriate solvent such as isopropanol or acetonitrile.

- Acidification: The solution is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- Isolation: The salt precipitates out or is isolated by solvent evaporation and recrystallization.

- Advantages: The hydrochloride salt form enhances the compound's stability, solubility, and ease of handling.

Research Findings and Optimization

Solvent and Base Selection

- Polar aprotic solvents like DMF and acetonitrile provide higher yields due to better solvation of the phenolate ion and alkyl halide.

- Potassium carbonate is preferred over sodium hydride for safety and scalability reasons, as sodium hydride can cause self-heating and is hazardous on an industrial scale.

Alkylating Agent Variations

- Use of alkyl halides such as 1-bromopropane is common, but sulfonate esters (e.g., tosylates or mesylates) can also be employed to improve reaction rates and selectivity.

- The choice of alkylating agent affects the reaction time and yield; bromides generally react faster than chlorides.

Reaction Time and Temperature

- Typical reaction times range from 12 to 24 hours under reflux conditions.

- Elevated temperatures (50–80 °C) accelerate the reaction without compromising selectivity.

Purification Techniques

- Crude products are often purified by recrystallization or chromatography.

- Chromatographic purification is minimized in optimized processes to reduce cost and increase scalability.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | 4-Hydroxyphenyl ethanamine + 1-bromopropane + K2CO3 | DMF, Acetonitrile | 60–80 °C | 12–24 hours | 75–85 | SN2 reaction, base-promoted |

| Hydrochloride Salt Formation | 2-(4-Propoxyphenyl)-1-ethanamine + HCl | Isopropanol | RT | 1–3 hours | >90 | Precipitation or crystallization |

Comparative Analysis of Preparation Routes

| Aspect | Alkyl Halide Route | Sulfonate Ester Route |

|---|---|---|

| Reactivity | Moderate to high | High |

| Cost of Reagents | Moderate | Higher |

| Reaction Time | 12–24 hours | 8–16 hours |

| Safety | Safer with K2CO3 base | May require stronger bases |

| Scalability | Industrially feasible | Requires careful optimization |

| Purification | Recrystallization preferred | Chromatography sometimes needed |

Summary and Recommendations

- The preparation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is efficiently achieved by alkylation of 4-hydroxyphenyl ethanamine derivatives with 1-bromopropane in the presence of potassium carbonate in polar aprotic solvents.

- Subsequent acidification with hydrochloric acid yields the hydrochloride salt with high purity and yield.

- Optimization of reaction conditions, including solvent choice and reaction temperature, enhances yield and scalability.

- Avoidance of hazardous bases like sodium hydride is recommended for safer industrial processes.

- Minimizing chromatographic purification steps improves cost-effectiveness and productivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Forms various amine derivatives.

Substitution: Results in substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride serves as an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics may impart unique biological activities that warrant further exploration in drug development.

Organic Synthesis

The compound acts as a building block for synthesizing more complex molecules, making it valuable in organic chemistry research. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for diverse synthetic applications.

Biological Studies

Research has indicated that compounds structurally related to this compound can exhibit significant biological activity. For instance, studies have explored its potential as a GPR88 agonist, which could have implications for treating alcohol addiction and other neuropsychiatric disorders .

Industrial Applications

In industrial contexts, this compound may be utilized in producing various chemicals and materials due to its versatile chemical properties.

Case Study 1: GPR88 Agonists

A study highlighted the development of GPR88 agonists derived from similar scaffolds to this compound. These compounds were shown to significantly reduce alcohol self-administration in animal models without affecting locomotor activity, suggesting their potential therapeutic use in treating alcohol dependence .

Case Study 2: Structure-Activity Relationship Studies

Research into (4-alkoxyphenyl)glycinamides has demonstrated that modifications on the phenyl ring can enhance potency and brain permeability. These findings underscore the importance of structural variations similar to those found in this compound for developing effective therapeutics .

Wirkmechanismus

The mechanism of action of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Proscaline: 2-(3,5-Dimethoxy-4-propoxyphenyl)ethanamine hydrochloride, a psychedelic compound with structural similarities.

Mescaline: 3,4,5-Trimethoxyphenethylamine, a naturally occurring psychedelic with a similar phenethylamine backbone.

Escaline: 4-Ethoxy-3,5-dimethoxyphenethylamine, another psychedelic compound with a similar structure.

Uniqueness

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is unique due to its specific propoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Biologische Aktivität

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, with the chemical formula C₁₁H₁₈ClNO and CAS number 56370-31-1, is an organic compound categorized as an amine derivative. It features a propoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is primarily utilized in research settings, particularly in neuropharmacology, due to its potential stimulant properties and interactions with neurotransmitter systems.

The compound exists mainly in its hydrochloride salt form, enhancing its water solubility. Its reactivity includes nucleophilic substitution and electrophilic aromatic substitution, which are significant for synthesizing derivatives with varied biological activities.

The biological activity of this compound is believed to involve interactions with neurotransmitter systems, particularly catecholamines. Preliminary studies suggest that it may exhibit stimulant effects similar to other psychoactive compounds. This compound's mechanism of action could involve binding to specific receptors or enzymes, modulating their activity and influencing various biochemical processes .

Stimulant Properties

Research indicates that this compound may act as a stimulant. Its structural similarity to other psychoactive substances suggests potential interactions with dopamine and norepinephrine systems.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound at various receptors are crucial for understanding its pharmacological profile. Initial findings suggest that it may interact with receptors involved in mood regulation and cognitive function .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models. The results indicated that administration of the compound led to increased locomotor activity, suggesting stimulant-like effects that warrant further investigation into its potential therapeutic uses for conditions such as ADHD or depression .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In a related study, researchers explored the structure-activity relationships of similar compounds to determine their efficacy as GPR88 agonists. Although not directly involving this compound, these studies provide insights into how modifications in structure can influence biological activity and receptor interaction .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-propoxybenzyl halides with ethylamine derivatives, followed by hydrochloride salt formation. Key steps include:

- N-Alkylation : Reacting 4-propoxybenzyl chloride with ethylamine under reflux in anhydrous ethanol to form the free base.

- Salt Formation : Acidification with concentrated HCl in diethyl ether to precipitate the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures to achieve >97% purity (as seen in analogous compounds like falicaine hydrochloride) .

Critical Parameters: Control reaction temperature (<60°C) to avoid byproducts like N,N-diethyl derivatives. Monitor pH during salt formation (optimal pH 4–5).

Q. Which analytical techniques are critical for characterizing structural and thermal properties of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points (e.g., 142–144°C for structurally similar salts) and detect polymorphs .

- Spectroscopy :

- FTIR : Confirm amine (-NH₂, ~3300 cm⁻¹) and aromatic ether (-O-, ~1250 cm⁻¹) functional groups.

- Solid-State NMR : Resolve crystallinity and hydrogen bonding (¹³C NMR chemical shifts: aromatic carbons ~120–140 ppm) .

- XRD : Validate crystalline structure against known analogs (e.g., dyclonine hydrochloride) .

Advanced Research Questions

Q. How does the 4-propoxy substituent influence receptor binding affinity in neuropharmacological studies?

- Methodological Answer : The propoxy group enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies with analogs (e.g., varoglutamstat) show:

- Amyloid-β Modulation : The propoxy-phenyl moiety stabilizes interactions with glutaminyl cyclase, reducing Aβ aggregation in Alzheimer’s models .

- Opioid Receptor Binding : In protonitazene derivatives, the propoxy group contributes to µ-opioid receptor selectivity by forming hydrophobic contacts with transmembrane domains .

Experimental Design: Use radioligand displacement assays (e.g., ³H-DAMGO for µ-opioid) and molecular docking simulations (PDB: 6DDF) to quantify binding shifts caused by propoxy modifications.

Q. How can researchers resolve contradictions in pharmacological data related to dose-dependent neurotoxicity?

- Methodological Answer : Contradictions often arise from variability in model systems (e.g., cell lines vs. in vivo). A systematic approach includes:

- Dose-Response Curves : Test across multiple concentrations (0.1–100 µM) in primary neuronal cultures and transgenic AD mice .

- Biomarker Analysis : Quantify neuroinflammatory markers (e.g., IL-6, TNF-α) and synaptic proteins (e.g., synaptophysin) to distinguish therapeutic vs. toxic thresholds.

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., quinone derivatives from oxidative metabolism) that may explain off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.